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Compound of Interest

Compound Name: Ammonium thiosulfate

Cat. No.: B1232673

Technical Support Center: Gold Recovery from
PCBs

This technical support center provides troubleshooting guidance and frequently asked
questions (FAQs) for researchers, scientists, and drug development professionals engaged in
the recovery of gold from printed circuit boards (PCBs). The high concentration of copper in
PCBs often interferes with gold leaching processes, reducing efficiency and purity. This guide
addresses common challenges and provides detailed experimental protocols to mitigate copper
interference.

Frequently Asked Questions (FAQS)

Q1: Why is copper a problem in gold recovery from PCBs?

Al: Copper is a major component of PCBs and its presence can interfere with gold recovery in
several ways:

e Increased Reagent Consumption: Leaching agents intended for gold, such as cyanide and
thiourea, also react with copper, leading to excessive consumption of expensive chemicals.

[1][2]

» Passivation: In some leaching systems, dissolved copper can re-precipitate onto the gold
surface, forming a passivating layer that prevents further leaching.[1][3]
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o Complex Solution Chemistry: The presence of high concentrations of copper ions in the
leaching solution can complicate the subsequent gold recovery steps, such as
electrowinning or precipitation.[4]

o Decomposition of Lixiviants: Copper can accelerate the decomposition of certain leaching
agents, like thiourea, reducing their effectiveness for gold dissolution.

Q2: What is the general strategy to mitigate copper interference?

A2: The most common and effective strategy is a multi-stage hydrometallurgical process. This
typically involves:

o Pre-treatment/Dismantling: Mechanical separation of components from the PCB.

o Base Metal Leaching: Selective leaching of copper and other base metals using acids or
other reagents.

e Precious Metal Leaching: Leaching of the remaining solid residue to recover gold and other
precious metals.

This sequential approach ensures that the majority of the copper is removed before the gold
leaching step, thereby improving the efficiency and selectivity of the overall process.

Q3: What are the common reagents used for selective copper leaching?

A3: Several reagents can be used for the selective removal of copper from PCBs:

 Sulfuric Acid with Hydrogen Peroxide: A widely used mixture that effectively dissolves
copper.

 Nitric Acid: Can be used to leach copper, but its concentration needs to be controlled to
avoid dissolving gold.

o Ammoniacal Solutions: Solutions of ammonia and an oxidizing agent can selectively leach
copper as a soluble amine complex.

o Hydrochloric Acid with an Oxidant: This combination can also be employed for copper
leaching.
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Q4: Can | use cyanide for gold leaching even with copper present?

A4: While cyanide is a very effective lixiviant for gold, its use in the presence of high copper
concentrations is problematic due to the formation of stable copper-cyanide complexes, which
leads to high cyanide consumption. If cyanide is to be used, a preliminary copper leaching step
is highly recommended to improve the economic viability and environmental footprint of the
process.

Troubleshooting Guide
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Problem

Possible Cause(s)

Suggested Solution(s)

Low Gold Recovery

Copper Interference: High
copper content is consuming
the leaching agent or

passivating the gold surface.

Implement a pre-leaching step
to remove copper using
sulfuric acid and hydrogen
peroxide or another suitable

method.

Incomplete Liberation of Gold:
Gold particles may be
encapsulated within the PCB

matrix.

Ensure adequate grinding of
the PCBs to a fine powder to

expose the gold surfaces.

Incorrect Leaching
Parameters: Suboptimal
temperature, pH, or reagent

concentrations.

Optimize leaching conditions
based on the specific lixiviant
being used. Refer to the

experimental protocols section.

High Reagent Consumption

Reaction with Copper: The
leaching agent is being
consumed by the high
concentration of copper in the
PCBs.

Perform a selective leaching of

copper prior to gold extraction.

Decomposition of Lixiviant:
Some lixiviants, like thiourea,
are unstable in the presence of

copper.

Remove copper first. Consider
using an alternative, more
stable lixiviant if copper

removal is incomplete.

Difficulty in Gold

Precipitation/Recovery

Complex Pregnant Solution:
High concentrations of copper
and other dissolved metals
interfere with selective gold

recovery.

A two-step leaching process
will result in a cleaner pregnant
leach solution for gold,
simplifying subsequent

recovery steps.

Co-precipitation of Copper:
Copper ions in the solution
may co-precipitate with gold,
reducing the purity of the final

product.

Improve the selectivity of the
copper removal stage to
minimize its concentration in

the gold leaching solution.
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Experimental Protocols

Protocol 1: Two-Stage Leaching with Sulfuric
Acid/Hydrogen Peroxide and Thiosulfate

This protocol describes a common method to first remove copper and then leach gold using a
less toxic thiosulfate solution.

Objective: To selectively recover copper and then gold from crushed PCBs.
Methodology:

o Copper Leaching:

o

Place 10 g of crushed and ground PCB powder into a 250 mL beaker.

[¢]

Add 100 mL of a 2 M sulfuric acid (H2S0a4) solution.

[¢]

Add 20 mL of 30% hydrogen peroxide (H20:2) to the solution.

[e]

Stir the mixture at room temperature for 2-4 hours.

o

Filter the slurry to separate the solid residue from the copper-rich leachate.

[¢]

Wash the solid residue with deionized water and dry it.

e Gold Leaching:

[e]

Transfer the dried solid residue to a clean 250 mL beaker.

o

Prepare a leaching solution containing 0.12 M sodium thiosulfate (Na=S203), 0.2 M
ammonium hydroxide (NH4OH), and 20 mM copper sulfate (CuSQa) as a catalyst.

o

Add 100 mL of the thiosulfate leaching solution to the solid residue.

Heat the mixture to 40°C and stir for 4 hours.

[¢]

[¢]

Filter the solution to separate the gold-bearing pregnant solution from the final solid waste.
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Protocol 2: Nitric Acid Leaching for Base Metal Removal
Followed by Aqua Regia for Gold

This protocol uses strong acids for a high recovery rate. Caution: Aqua regia is extremely
corrosive and produces toxic fumes. This should only be performed in a well-ventilated fume
hood with appropriate personal protective equipment.

Objective: To achieve high recovery of gold through a two-step acid leaching process.
Methodology:
o Base Metal Leaching:

o Place 10 g of ground PCBs in a beaker.

o Add 100 mL of 1.0 M nitric acid (HNO3).

o Stir the mixture for 1-2 hours at room temperature to dissolve copper and other base
metals.

o Filter, wash, and dry the solid residue.
e Gold Leaching:
o Place the dried residue in a beaker under a fume hood.

o Prepare aqua regia by mixing hydrochloric acid (HCI) and nitric acid (HNOs) in a 3:1
volume ratio. For example, 30 mL of HCI and 10 mL of HNOs.

o Carefully add the aqua regia to the solid residue.
o Stir the mixture for 1-2 hours until the gold is dissolved.

o The resulting solution contains dissolved gold as tetrachloroaurate(lll) (JAuCla]™).

Quantitative Data Summary
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The following tables summarize quantitative data from various studies on copper and gold
recovery from PCBs.

Table 1: Copper Leaching Efficiency with Different Reagents

. . Copper
Leaching Concentrati Temperatur .
Time (h) Recovery Reference
Reagent on e (°C)
(%)
H2SO0a4 + 2 M H2S0s4, ]
Ambient 2-4 ~75
H20: 30% H20:
H2S04 + 2 M H2S0a4,
Ambient <4 82
H202 0.2 M H202
HNOs 1.0M Ambient 1-2 >95
CuSOa4 + 0.4 M CuSOea,
NaCl + 4 M NaCl, 0.5 Ambient 1 >95
H2S04 M Hz2SOa4
Table 2: Gold Leaching Efficiency Post-Copper Removal
. . Gold
Leaching Concentrati  Temperatur .
Time (h) Recovery Reference
Reagent on e (°C)
(%)
0.12 M
) Na2S20s3, 0.2
Thiosulfate 40 4 ~15
M NH4OH, 20
mM CuSOa
Thiourea Not specified ~ Ambient 1 >90
H2SO0a4 + 3 M H2S04, 3 -
70 Not specified Complete
NaBr M NaBr
311 )
Aqua Regia Ambient 1-2 >99
HCI:HNOs
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Visualizations
Experimental Workflow for Two-Stage Leaching
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Caption: Workflow for selective copper and gold recovery from PCBs.

Logical Relationship of Copper Interference
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Caption: The negative impact of copper on direct gold leaching.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Mitigating the interference of copper in gold recovery
from PCBs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1232673#mitigating-the-interference-of-copper-in-
gold-recovery-from-pcbs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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